molecular formula C25H33NO5 B12746798 cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide CAS No. 70265-57-5

cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide

Cat. No.: B12746798
CAS No.: 70265-57-5
M. Wt: 427.5 g/mol
InChI Key: DNWCNHNLMQXSRK-UHFFFAOYSA-N
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Description

cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide: is a complex organic compound that features multiple functional groups, including ether and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Etherification: The formation of ether bonds through the reaction of phenols with ethylene oxide derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings or the ether linkages.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its interactions with biological molecules or its potential as a drug candidate.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its potential to act as an analgesic, anti-inflammatory, or other therapeutic agent.

Industry

In industry, it might find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    cis-2-(2-(2-(o-Methoxyphenoxy)ethoxy)ethoxy)-N-(4-phenylcyclohexyl)acetamide: can be compared with other compounds that have similar structural features, such as other phenoxyethoxy derivatives or cyclohexylacetamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Further studies and detailed information from scientific literature would provide a deeper understanding of its properties and applications.

Properties

CAS No.

70265-57-5

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-N-(4-phenylcyclohexyl)acetamide

InChI

InChI=1S/C25H33NO5/c1-28-23-9-5-6-10-24(23)31-18-17-29-15-16-30-19-25(27)26-22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-10,21-22H,11-19H2,1H3,(H,26,27)

InChI Key

DNWCNHNLMQXSRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCOCCOCC(=O)NC2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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